

Technical Support Center: Lanthanum Zirconate Thermal Barrier Coatings

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Compound of Interest

Compound Name: LANTHANUM ZIRCONATE

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **lanthanum zirconate** (La₂Zr₂O₇, or LZ) thermal barrier coatings (TBCs).

Troubleshooting Guides

This section provides solutions to common problems encountered during the deposition, testing, and analysis of **lanthanum zirconate** TBCs.

Issue 1: Premature Delamination or Spallation of the LZ Topcoat

Question: My **lanthanum zirconate** TBC is delaminating from the bond coat much earlier than expected during thermal cycling. What are the potential causes and how can I investigate them?

Answer:

Premature delamination is a common failure mode and can be attributed to several factors, primarily related to stress accumulation at the interface between the ceramic topcoat and the bond coat.

Possible Causes and Troubleshooting Steps:

 Excessive Thermally Grown Oxide (TGO) Growth: A thick TGO layer at the bond coat/topcoat interface can generate significant stress, leading to delamination.[1]



Investigation:

- SEM Cross-Section Analysis: Examine the cross-section of the failed coating using Scanning Electron Microscopy (SEM) to measure the thickness of the TGO layer. A thickness exceeding 5-10 μm is often problematic.[1]
- EDS/EDX Analysis: Use Energy-Dispersive X-ray Spectroscopy to analyze the composition of the TGO. The presence of mixed oxides instead of a pure, slow-growing α-Al₂O₃ layer can indicate poor bond coat performance.[2]

Solutions:

- Optimize Bond Coat: Ensure the bond coat composition (e.g., NiCoCrAlY) is optimized for slow alumina growth.[2]
- Reduce Thermal Exposure: If possible, lower the maximum temperature or duration of thermal cycles.[3]
- Oxygen Barrier: **Lanthanum zirconate** itself has low oxygen diffusivity, which should help protect the bond coat.[4] If TGO growth is still excessive, consider a bond coat with higher aluminum content or a pre-oxidation step.
- Coefficient of Thermal Expansion (CTE) Mismatch: Lanthanum zirconate has a lower CTE than conventional YSZ and metallic bond coats, leading to high thermal stresses during heating and cooling.[4][5]

Investigation:

- Review Material Properties: Compare the CTE values of your specific LZ topcoat, bond coat, and substrate materials. Significant differences are a major red flag.
- Finite Element Analysis (FEA): If available, model the stress distribution in your TBC system to identify high-stress regions.

Solutions:

 Functionally Graded Layers: Introduce intermediate layers with graded compositions (e.g., a mix of LZ and YSZ) to gradually transition the CTE from the bond coat to the



topcoat.[6]

- Double-Layer TBCs: A common strategy is to use a more compliant YSZ layer as a buffer between the bond coat and the LZ topcoat.[7][8]
- Poor Adhesion: Inadequate bonding between the coating layers can lead to early failure.
 - Investigation:
 - Adhesion Testing: Perform adhesion tests according to standards like ASTM C633
 (tensile pull-off) or ASTM D4541 (portable pull-off) on as-sprayed samples.[9][10][11]
 - Interface Characterization: Examine the interface for contaminants or defects using SEM/EDS.
 - Solutions:
 - Surface Preparation: Ensure the bond coat surface is properly cleaned and has an appropriate roughness to promote mechanical interlocking with the topcoat.[1]
 - Deposition Parameter Optimization: Adjust plasma spray parameters (e.g., spray distance, power) to ensure good particle melting and adhesion.

Issue 2: Cracking within the **Lanthanum Zirconate** Topcoat

Question: I am observing extensive cracking within the LZ ceramic layer after deposition or thermal testing. What could be the cause?

Answer:

Cracking within the ceramic topcoat is often a result of internal stresses exceeding the material's fracture toughness.

Possible Causes and Troubleshooting Steps:

 Low Fracture Toughness of LZ: Lanthanum zirconate inherently has a lower fracture toughness compared to YSZ.[5][6]



Investigation:

 Microstructural Analysis: Use SEM to examine the crack patterns. Vertical cracks that are well-spaced might be beneficial for strain tolerance, while extensive, interconnected "mud-cracking" is detrimental.[12]

Solutions:

- Composite Coatings: Create a composite topcoat by mixing LZ with a tougher ceramic like YSZ.[2]
- Microstructural Engineering: Optimize deposition parameters to create a microstructure with some porosity and segmentation, which can help to arrest crack propagation.
- Sintering at High Temperatures: Although LZ has good sintering resistance, some densification can occur at very high temperatures, leading to shrinkage, increased stiffness, and cracking.[4][13]

Investigation:

- Porosity Measurement: Measure the porosity of the coating before and after thermal exposure using image analysis of SEM micrographs or water/mercury intrusion porosimetry.[14][15][16] A significant decrease in porosity indicates sintering.
- Hardness/Modulus Testing: Perform nanoindentation or microhardness tests to see if the mechanical properties have changed, as sintering will increase the modulus.

Solutions:

- Control Operating Temperature: If possible, operate below the temperature at which significant sintering occurs (typically above 1200°C for LZ).[17]
- Doping: Certain dopants can further improve the sintering resistance of LZ.
- Excessive Coating Thickness: A very thick ceramic topcoat can store more strain energy,
 making it more prone to cracking.[12]
 - Investigation:



Measure Coating Thickness: Use SEM or a coating thickness gauge to verify the thickness of the LZ layer.

Solutions:

- Reduce Thickness: Apply the minimum thickness required for thermal insulation.
- Layered Architecture: For thick coatings, consider a multi-layered approach to manage stress.

Issue 3: Degradation due to CMAS Attack

Question: My LZ TBC is failing prematurely in an environment where it is exposed to sand, dust, or other airborne contaminants. How can I confirm CMAS attack and mitigate it?

Answer:

Calcium-Magnesium-Alumino-Silicate (CMAS) attack is a severe degradation mechanism at high temperatures, where molten deposits infiltrate and react with the TBC.[18][19]

Possible Causes and Troubleshooting Steps:

- Infiltration and Reaction: Molten CMAS penetrates the pores and cracks in the TBC, reacting with the **lanthanum zirconate**.
 - Investigation:
 - SEM/EDS Analysis: Examine the surface and cross-section of the exposed TBC. Look for a glassy layer on the surface and evidence of infiltration into the coating. Use EDS to confirm the presence of Ca, Mg, Al, and Si.
 - XRD Analysis: Perform X-ray Diffraction on the surface to identify reaction products. LZ can react with CMAS to form apatite phases.[20]
 - Solutions:
 - Sealing Layer: The reaction between LZ and CMAS can form a crystalline apatite layer that can seal the surface and prevent further infiltration. This is a key advantage of LZ



over YSZ.[20]

- Dense Top Layer: A denser top surface can slow down the initial infiltration of CMAS.
- Double-Layer TBCs: Using an outer layer of a CMAS-resistant material like a rare-earth zirconate (such as LZ) over a more traditional TBC material can be an effective strategy.
 [21]

Quantitative Data Summary

The following tables summarize key quantitative data for **lanthanum zirconate** TBCs in comparison to the standard 8wt% Yttria-Stabilized Zirconia (8YSZ).

Table 1: Thermal and Mechanical Properties

Property	Lanthanum Zirconate (La ₂ Zr ₂ O ₇)	8wt% Yttria-Stabilized Zirconia (8YSZ)
Thermal Conductivity (W/m·K)	~0.50 - 0.68 (porous coating) [7]	~0.8 - 1.0 (porous coating)[14]
Coefficient of Thermal Expansion (CTE) (10^{-6} K ⁻¹)	~9.0 - 10.0[7]	~10.5 - 11.5[22]
Fracture Toughness (MPa·m¹/	~1.1[22]	~2.0[22]
Phase Stability	Stable up to melting point (>2000°C)[2]	Phase transformations above 1200°C[23]
Sintering Resistance	High[4]	Prone to sintering above 1200°C[13]

Table 2: Typical Performance Data



Parameter	Condition	Value
TGO Thickness	After 100 hours at 1100°C	5-10 μm (depending on LZ/YSZ composition)[2]
Porosity (as-sprayed)	Atmospheric Plasma Spray (APS)	8 - 19% (optimized)[4]
Adhesion Strength (ASTM C633)	As-sprayed	11.0 - 24.7 MPa (can vary significantly with microstructure)[17]

Experimental Protocols

Protocol 1: Cross-Sectional Analysis using SEM

Objective: To visualize the microstructure, measure layer thicknesses (topcoat, bond coat, TGO), and assess porosity and cracking.

Methodology:

- Sectioning: Cut a cross-section of the TBC sample using a low-speed diamond saw to minimize damage.
- Mounting: Mount the sectioned sample in an epoxy resin. For conductive coatings, a conductive mount is preferred.
- Grinding and Polishing:
 - Grind the sample surface using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit). Ensure the sample is rinsed between each step.
 - \circ Polish the sample using diamond suspensions on polishing cloths, starting with a coarser grit (e.g., 6 µm) and finishing with a fine grit (e.g., 1 µm).
 - A final polish with a colloidal silica suspension may be used for a mirror-like finish.



- Coating: Apply a thin conductive coating (e.g., carbon or gold-palladium) using a sputter coater to prevent charging in the SEM, especially for ceramic topcoats.
- Imaging:
 - Use a Scanning Electron Microscope in secondary electron (SE) mode for topographical information and backscattered electron (BSE) mode for compositional contrast. BSE is particularly useful for distinguishing the TGO from the bond coat and topcoat.
 - Acquire images at various magnifications to capture overall structure and fine details.
 - Use the SEM's measurement tools to determine the thickness of each layer. For porosity analysis, multiple images from different areas should be taken and analyzed with image analysis software.

Protocol 2: Phase Composition Analysis using XRD

Objective: To identify the crystalline phases present in the TBC topcoat and any reaction products.

Methodology:

- Sample Preparation: The analysis can be performed directly on the surface of the TBC. Ensure the surface is clean and free of contaminants.
- Instrument Setup:
 - Use an X-ray diffractometer with a copper (Cu Kα) X-ray source.
 - Set the scanning range (2θ) to cover the expected peaks for lanthanum zirconate (pyrochlore structure), zirconia phases (tetragonal, monoclinic, cubic), and any potential reaction products. A typical range is 20° to 80°.
 - Select an appropriate step size (e.g., 0.02°) and dwell time (e.g., 1-2 seconds per step).
- Data Acquisition: Run the XRD scan.
- Data Analysis:



- Use phase identification software (e.g., JCPDS-ICDD database) to match the diffraction peaks in your pattern to known crystalline phases.
- This will confirm the presence of the desired La₂Zr₂O₇ pyrochlore phase and can detect undesirable phase transformations in any YSZ present or the formation of new phases from reactions like CMAS attack.

Protocol 3: Thermal Cycling Test

Objective: To evaluate the durability and failure mechanisms of the TBC under cyclic thermal loading.

Methodology:

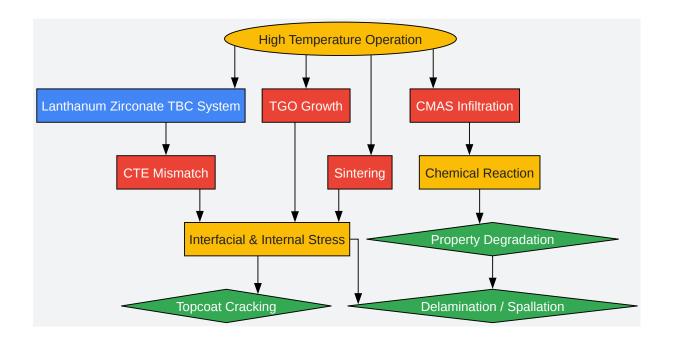
- Sample Preparation: Use standardized coupon or button samples for consistency.
- Test Setup:
 - Use a furnace capable of rapid heating and cooling.[3]
 - Program the furnace to execute a specific thermal cycle. A common cycle involves:
 - Heating to a maximum temperature (e.g., 1100°C 1300°C).[24]
 - Holding at the maximum temperature for a set duration (e.g., 1 hour).[3]
 - Cooling rapidly to a lower temperature (e.g., near room temperature) using forced air.
 [24]
- Execution:
 - Place the samples in the furnace.
 - Run the programmed thermal cycles.
 - Periodically remove the samples (e.g., every 25-50 cycles) for visual inspection and documentation of any cracking or spallation.



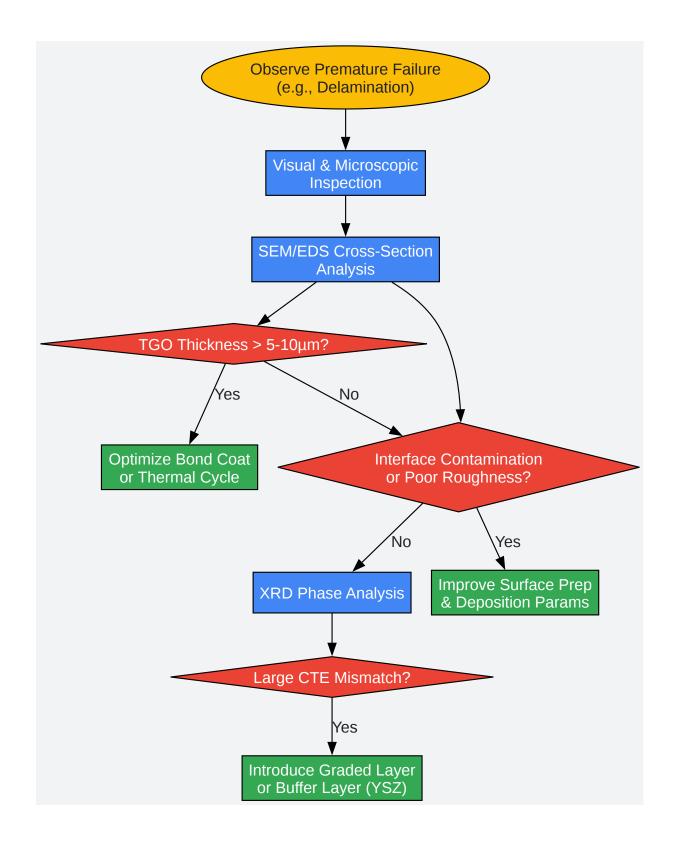
- Failure Criterion: Define a failure criterion, which is often a certain percentage of the topcoat spalling off (e.g., 20% of the surface area).[24]
- Post-Test Analysis: After failure, analyze the samples using SEM, EDS, and XRD as described in the protocols above to determine the failure mechanism.

Visualizations

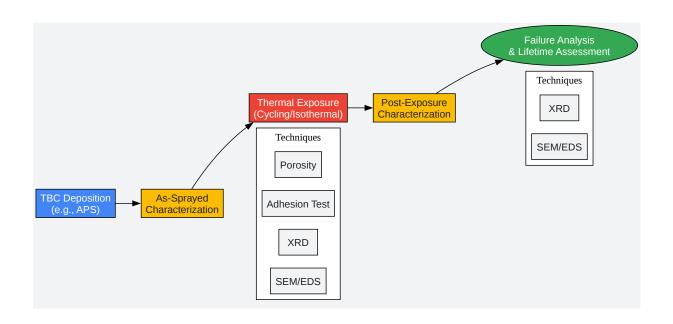












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